3-(Chloromethyl)-2-methoxypyridine hydrochloride
Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and other identifiers like the CAS number.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis Methods
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been synthesized through various methods. One method involved maltol undergoing methylation, chloridation, oxidation, and methoxylation to yield 2-methyl-3, 4-dimethoxypyridine-N-oxide, which was then chloridized to obtain the title compound with an overall yield of 10.5% (Dai Gui-yuan, 2003).
- Another synthesis approach for a related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis processes, achieving a yield of 63.6% (Dai Gui, 2004).
Chemical Reactions
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been used in various chemical reactions. For example, its lithiation pathway was investigated using deuterated probes, revealing critical availability of H-6 and H-3 protons for complete C-3 lithiation, suggesting a complex process involving precomplexation of lithium dialkylamides (P. Gros, S. Choppin, Y. Fort, 2003).
- Another study demonstrated the gas-phase methylation of 2-methoxypyridine with dimethylchlorinium ion, offering insights into the reaction mechanisms and comparisons with solution reactivity (R. O’Hair et al., 1995).
Catalysis and Polymerization
- The compound has also been involved in the design of catalytic carbonylative polymerizations of heterocycles, contributing to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s (Guosheng Liu, L. Jia, 2004).
Formation of Pyridyne Precursors
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been developed as a precursor for 2,3-pyridyne, a reactive intermediate in organic synthesis. It reacted regioselectively with 2-methoxyfuran and 2-methylfuran (M. Walters, P. Carter, Satyajit Banerjee, 1992).
Additional Applications
- The compound has been used in various other synthesis processes, like forming 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones, which possess important properties such as intense fluorescence and antiphlogistic activity (O. V. Ershov et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
3-(chloromethyl)-2-methoxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQPCKUWKAWAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593638 | |
Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-methoxypyridine hydrochloride | |
CAS RN |
117934-34-6 | |
Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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